molecular formula C17H18N4O4 B7096876 Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate

Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate

Cat. No.: B7096876
M. Wt: 342.35 g/mol
InChI Key: FJFKJVLTDRKIEK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include acyl chlorides, amines, and esters, with reaction conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It could be used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

What sets Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties.

Properties

IUPAC Name

methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-25-17(24)12-4-5-13-11(9-12)3-6-14(16(23)20-13)19-15(22)10-21-8-2-7-18-21/h2,4-5,7-9,14H,3,6,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFKJVLTDRKIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(CC2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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